5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolopyridines, play a significant role in medicinal chemistry due to their versatile biological activities and stereochemical contributions to molecule architecture. These compounds are explored for various therapeutic areas, showcasing the potential of nitrogen heterocycles in the design of biologically active molecules (Li Petri et al., 2021).
Synthesis of Pyranopyrimidines
The synthesis of pyranopyrimidines, related to pyrrolopyridines, illustrates the utilization of hybrid catalysts to achieve complex heterocyclic scaffolds. This process highlights the synthetic versatility of such compounds, potentially applicable to 5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives (Parmar et al., 2023).
Pyridine Derivatives in Chemosensing
Pyridine derivatives are significant in developing chemosensors due to their affinity for various ions and species. This application could inspire research into the sensing capabilities of related compounds, including this compound (Abu-Taweel et al., 2022).
Bromination and Regioselectivity
Research into the bromination of pyridines and its regioselectivity might offer insights into functionalizing compounds like this compound to achieve desired biological activities or physicochemical properties (Thapa et al., 2014).
Biomass-Derived Furfurals to Cyclopentanones
The transformation of biomass-derived furfurals into cyclopentanones and their derivatives underlines the potential of cyclopentanone structures in synthesizing environmentally friendly and sustainable chemical intermediates. This research avenue might be relevant for derivatives of this compound (Dutta & Bhat, 2021).
Properties
IUPAC Name |
5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopentane]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-7-5-8-9(13-6-7)14-10(15)11(8)3-1-2-4-11/h5-6H,1-4H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHQCWRCFWJNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(NC2=O)N=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153662 | |
Record name | 5′-Bromospiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428799-34-1 | |
Record name | 5′-Bromospiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428799-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Bromospiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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